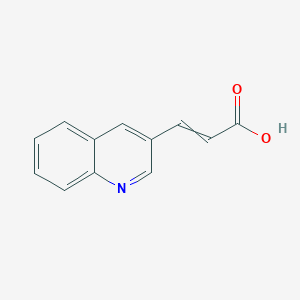

3-(Quinolin-3-yl)acrylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9NO2 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

3-quinolin-3-ylprop-2-enoic acid |

InChI |

InChI=1S/C12H9NO2/c14-12(15)6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-8H,(H,14,15) |

InChI Key |

YBIWIEFOLKWDNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Quinolin 3 Yl Acrylic Acid and Its Derivatives

Direct Synthesis of 3-(Quinolin-3-yl)acrylic Acid

The direct synthesis of this compound is predominantly achieved through two robust and versatile chemical reactions: the Knoevenagel condensation and the Heck reaction. These methods provide effective pathways to the desired acrylic acid moiety attached to the quinoline (B57606) core.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone in the synthesis of this compound and its derivatives. e-journals.inresearchgate.net This reaction involves the condensation of a carbonyl compound, in this case, a quinoline-3-carbaldehyde derivative, with a compound containing an active methylene (B1212753) group, such as malonic acid. e-journals.inresearchgate.net

The fundamental approach involves the reaction of quinoline-3-carbaldehyde or its substituted analogues with malonic acid. e-journals.in This condensation leads to the formation of a carbon-carbon double bond, yielding the target acrylic acid structure. A notable example is the synthesis of a series of 3-(2-chloroquinolin-3-yl)acrylic acid derivatives from the corresponding 2-chloro-3-formyl quinolines and malonic acid. e-journals.in The reaction has also been successfully applied to synthesize various other quinolinyl alkenes by reacting 2-chloro-3-formylquinoline with different active methylene compounds. acs.org

The reaction mechanism is initiated by the deprotonation of the active methylene compound by a base, followed by a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration results in the formation of the α,β-unsaturated product. researchgate.net

Table 1: Synthesis of 3-(2-chloroquinolin-3-yl)acrylic acid derivatives via Knoevenagel Condensation

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-chloro-3-formyl quinoline | Malonic acid | Pyridine (B92270) | Microwave (360W), 70s, solvent-free | 3-(2-chloroquinolin-3-yl)acrylic acid | 70-90 | e-journals.in |

| 2-chloro-3-formyl quinoline | Malonic acid | Pyridine | 100°C, 120 min, solvent-free | 3-(2-chloroquinolin-3-yl)acrylic acid | 15-20 | e-journals.in |

The Knoevenagel condensation is typically catalyzed by a weak base. researchgate.net Pyridine is a commonly used catalyst in the synthesis of this compound derivatives. e-journals.inresearchgate.net It facilitates the reaction by acting as a base to deprotonate the malonic acid, thereby generating the required nucleophile. researchgate.net The Doebner modification of the Knoevenagel condensation specifically utilizes pyridine, which also aids in the decarboxylation of the intermediate. organic-chemistry.org Other bases such as piperidine (B6355638) have also been employed in Knoevenagel condensations. researchgate.net The choice of catalyst can influence reaction times and yields. For instance, the use of the ionic liquid [Et3NH][HSO4] has been reported as an efficient and recyclable catalyst for this transformation. acs.org

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of this compound derivatives. e-journals.in This technique significantly reduces reaction times and often improves yields compared to conventional heating methods. e-journals.inrsc.org For example, the condensation of 2-chloro-3-formyl quinoline with malonic acid under microwave irradiation (360W) for just 70 seconds afforded excellent yields (70-90%), whereas conventional heating at 100°C for 120 minutes resulted in much lower yields (15-20%). e-journals.in The efficiency of microwave-assisted synthesis is attributed to the rapid and uniform heating of the reaction mixture. e-journals.inrsc.org Various quinoline derivatives have been synthesized using microwave-assisted protocols, highlighting the broad applicability of this method. rsc.orggrafiati.comtandfonline.comjmpas.comnih.govresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | 100 | 120 min | 15-20 | e-journals.in |

Performing the Knoevenagel condensation under solvent-free conditions offers several advantages, aligning with the principles of green chemistry. This approach minimizes waste, reduces environmental impact, and can simplify product purification. e-journals.in The synthesis of 3-(2-chloroquinolin-3-yl)acrylic acid derivatives has been successfully carried out by heating a mixture of the reactants in the presence of a catalytic amount of pyridine without any solvent. e-journals.in This solvent-free method, particularly when combined with microwave irradiation, provides a rapid and efficient route to the target compounds. e-journals.in The use of solid-supported catalysts or recyclable ionic liquids can further enhance the environmental friendliness of the synthesis. acs.orgderpharmachemica.com

Heck Reaction-Based Strategies for Acrylic Acid Moiety Introduction

The Heck reaction provides an alternative and powerful method for the formation of the carbon-carbon bond required for the synthesis of this compound and its derivatives. molaid.comresearchgate.net This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halo-quinoline with an acrylic acid derivative. researchgate.netorganic-chemistry.org

Copper-Catalyzed Decarboxylative Cascade Cyclization Methods for Quinoline Formation with Acrylic Acid

A notable and efficient method for the synthesis of quinoline derivatives involves a copper-catalyzed intermolecular decarboxylative cascade cyclization. This one-pot, three-component reaction utilizes an aryl aldehyde, an aniline (B41778), and acrylic acid to directly produce 2-substituted quinolines. thieme-connect.comdntb.gov.uacolab.ws The process is characterized by the sequential formation of C–N and C–C bonds and demonstrates excellent chemo- and regioselectivity. thieme-connect.comdntb.gov.uacolab.ws

This domino strategy is advantageous due to its use of readily available starting materials and a less expensive copper catalyst. thieme-connect.comdntb.gov.uacolab.ws The reaction proceeds under aerobic conditions and tolerates a wide variety of functional groups, leading to high yields of the desired products. thieme-connect.comdntb.gov.uacolab.wsresearchgate.net Mechanistic studies suggest the reaction follows a radical pathway. thieme-connect.comdntb.gov.uacolab.wsresearchgate.net

The optimized reaction conditions typically involve the use of CuCl (20 mol%) and I2 (1 equivalent) in acetonitrile (B52724) at 80°C for 12 hours. organic-chemistry.org This method provides a more environmentally friendly alternative to other synthetic routes that may require costly and toxic reagents. organic-chemistry.org The operational simplicity and broad substrate compatibility make this approach a practical and valuable tool for synthesizing structurally diverse quinoline derivatives. organic-chemistry.org

Table 1: Copper-Catalyzed Synthesis of 2-Arylquinolines

| Entry | Aryl Aldehyde | Aniline | Product | Yield (%) |

| 1 | Benzaldehyde | Aniline | 2-Phenylquinoline | 87 |

| 2 | 4-Methylbenzaldehyde | Aniline | 2-(p-Tolyl)quinoline | 82 |

| 3 | 4-Methoxybenzaldehyde | Aniline | 2-(4-Methoxyphenyl)quinoline | 85 |

| 4 | 4-Chlorobenzaldehyde | Aniline | 2-(4-Chlorophenyl)quinoline | 78 |

| 5 | Benzaldehyde | 4-Methoxyaniline | 6-Methoxy-2-phenylquinoline | 80 |

Data compiled from studies on copper-catalyzed decarboxylative cascade cyclization. thieme-connect.comorganic-chemistry.org

Ultrasound-Assisted Synthesis Protocols

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. In the context of quinoline chemistry, ultrasound has been successfully employed to accelerate various reactions.

For instance, the synthesis of 3-(substituted)-quinolin-4(1H)-ones has been achieved through an ultrasound-assisted Wittig reaction of 4-chloro-3-formylquinoline and 3-formylquinolin-4(1H)-ones with nonstabilized ylides. researchgate.net This method is noted for its ease of execution and high yields. researchgate.net

Another application involves the ultrasound-assisted conjugation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with aromatic acid hydrazides, affording acylhydrazone derivatives in excellent yields within minutes. mdpi.com Similarly, the synthesis of 3-(4-oxo-4H-chromen-3-yl)acrylic acid hydrazides has been efficiently carried out using ultrasound irradiation in the presence of coupling agents. researchgate.net The use of ultrasound in these protocols demonstrates its potential to create more efficient and environmentally friendly synthetic routes. researchgate.netbohrium.com

Synthesis of Quinoline Precursors Relevant to this compound Formation

The synthesis of the quinoline ring is a fundamental step in accessing this compound. Classical methods, along with the preparation of functionalized quinoline intermediates, provide the necessary precursors for the subsequent introduction of the acrylic acid side chain.

Skraup Synthesis and Other Classical Methods for Quinoline Ring Formation

The Skraup synthesis is a historic and fundamental reaction for the preparation of quinolines. wikipedia.orgpharmaguideline.comwordpress.com In its classic form, it involves the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) or arsenic acid to produce quinoline. wikipedia.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of aniline and subsequent cyclization and oxidation. pharmaguideline.comwordpress.comiipseries.org

Several other classical methods for quinoline synthesis are also widely recognized:

Doebner-von Miller Reaction: This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. iipseries.orgrsc.org

Combes Synthesis: This involves the reaction of anilines with β-diketones.

Conrad-Limpach-Knorr Synthesis: This reaction between anilines and β-ketoesters can yield either 4-quinolones or 2-quinolones depending on the reaction temperature. pharmaguideline.com

Friedländer Synthesis: This method involves the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.com

These classical methods have been instrumental in the development of quinoline chemistry and continue to be relevant for the synthesis of various quinoline precursors.

Functionalized Quinoline-3-carbaldehydes

Quinoline-3-carbaldehydes are key intermediates for the synthesis of this compound. A common method for their preparation is the Vilsmeier-Haack reaction. rsc.org This reaction involves the formylation of acetanilides using a mixture of phosphorus oxychloride and dimethylformamide to yield 2-chloroquinoline-3-carbaldehydes. rsc.org These compounds are versatile precursors that can undergo further transformations. researchgate.net

For example, 2-chloroquinoline-3-carbaldehydes can be used in multicomponent reactions to generate complex heterocyclic systems. A regioselective one-pot, four-component reaction involving 2-chloroquinoline-3-carbaldehydes, 1,3-dicarbonyl compounds, ethyl acetoacetate, and hydrazine (B178648) hydrate (B1144303) has been developed to synthesize novel 4H-pyrano[2,3-b]quinolone derivatives. nih.gov Additionally, cascade reactions of 2-mercapto-quinoline-3-carbaldehydes with C-H activated compounds have been used to create functionalized thiopyrano[2,3-b]quinolines. sciforum.net

Synthesis of Structurally Related Acrylic Acid Derivatives and Analogs

The synthesis of derivatives and analogs of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

3-(2-Chloroquinolin-3-yl)acrylic Acid Derivatives

A significant class of analogs are the 3-(2-chloroquinolin-3-yl)acrylic acid derivatives. These compounds are typically synthesized via the Knoevenagel condensation of 2-chloro-3-formylquinolines with malonic acid. e-journals.in The reaction is often carried out in the presence of a base like pyridine. e-journals.in The use of microwave irradiation has been shown to significantly improve the efficiency of this condensation, leading to excellent yields in a much shorter reaction time compared to conventional heating methods. e-journals.in

The resulting 3-(2-chloroquinolin-3-yl)acrylic acid derivatives serve as valuable intermediates for further chemical modifications. The 2-chloro substituent is particularly reactive and can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. For example, these derivatives have been used to synthesize compounds with potential antibacterial and antifungal properties. dntb.gov.uaresearchgate.net

Table 2: Synthesis of 3-(2-Chloroquinolin-3-yl)acrylic Acid Derivatives via Microwave-Assisted Knoevenagel Condensation

| Entry | Substituent on Quinoline Ring | Product | Yield (%) | Reaction Time (sec) |

| 1 | H | 3-(2-Chloroquinolin-3-yl)acrylic acid | 90 | 70 |

| 2 | 6-CH3 | 3-(2-Chloro-6-methylquinolin-3-yl)acrylic acid | 85 | 70 |

| 3 | 8-CH3 | 3-(2-Chloro-8-methylquinolin-3-yl)acrylic acid | 82 | 70 |

| 4 | 6-OCH3 | 3-(2-Chloro-6-methoxyquinolin-3-yl)acrylic acid | 88 | 70 |

| 5 | 6-Cl | 3-(2,6-Dichloroquinolin-3-yl)acrylic acid | 80 | 70 |

Data based on a study of microwave-assisted synthesis. e-journals.in

Methyl 3-(quinolin-3-yl)acrylate and other Esters

The synthesis of esters of this compound, particularly the methyl ester, is achieved through several established and modern synthetic routes.

One common approach involves the condensation of quinoline-3-carbaldehyde with derivatives of malonic acid in the presence of a base, which is then followed by an esterification step to yield the desired ester. ontosight.ai

A highly efficient method for preparing methyl 3-(heteroaryl)acrylates, including quinoline derivatives, is the Heck coupling reaction. This methodology utilizes a palladium acetate (B1210297)/trimethyl phosphite (B83602) [Pd(OAc)₂/P(OCH₃)₃] catalytic system to couple heteroarene halides with methyl acrylate (B77674). acs.org This process is notable for its efficiency, with reaction times typically between 60 and 120 minutes, and has been successfully scaled up to 100-gram batches of the starting halide, achieving high isolated yields of 76% to 99%. acs.org

Another documented synthesis involves a Heck reaction between 2-chloro-3-formylquinolines and methyl acrylate, catalyzed by a rac-BINAP-PdCl₂ system in DMA, to produce methyl 3-(3-formylquinolin-2-yl) acrylates. chim.it Furthermore, specific derivatives such as (E)-Methyl 3-(4-(3-chlorobutyl)-6-methoxy-8-methylquinolin-3-yl)acrylate have been synthesized through the oxidation of the corresponding alcohol using Dess–Martin periodinane. rsc.org

| Derivative/Precursor | Method | Catalyst/Reagents | Yield | Reference |

| Methyl 3-(heteroaryl)acrylates | Heck Coupling | Pd(OAc)₂/P(OCH₃)₃, Methyl acrylate | 76-99% | acs.org |

| Methyl 3-(3-formylquinolin-2-yl) acrylates | Heck Reaction | rac-BINAP-PdCl₂, Methyl acrylate | Not specified | chim.it |

| (E)-Ethyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)-6-methoxy-8-methylquinoline-3-carboxylate | Heck Reaction | PdCl₂(PPh₃)₂, Ethyl acrylate, TEA | Not specified | rsc.org |

| (E)-3-(6-Bromoquinolin-4-yl)acrylic Acid | Hydrolysis | 2.5 N NaOH | Not specified | nih.gov |

| Ethyl (E)-3-(6-Bromoquinolin-4-yl)acrylate | Wittig-type Reaction | Triethyl phosphonoacetate, NaH | 88% | nih.gov |

3-(Quinolin-3-yl)acrylamide Derivatives

The synthesis of 3-(quinolin-3-yl)acrylamide derivatives often begins with the corresponding acrylic acid, which is then coupled with various amines.

A general route involves preparing (E)-3-(6-Bromoquinolin-4-yl)acrylic acid, which can then be reacted with different amines using standard coupling procedures to form the desired acrylamide (B121943). nih.gov For example, reaction with tert-butylamine (B42293) or cyclobutanamine produces the corresponding N-substituted acrylamides. nih.gov These bromo-intermediates can then undergo further reactions, such as Suzuki couplings, to generate more complex derivatives. nih.gov

Another approach involves the design of 2,8-dichloroquinolin-3-acrylamide derivatives. sphinxsai.com This method links N-substituted cyanoacetamide pharmacophores to the quinoline core. sphinxsai.comresearchgate.net The synthesis of 2-cyano-N-(quinolin-3-yl) acetamide (B32628) can be achieved by fusing 3-aminoquinoline (B160951) with ethyl cyanoacetate. scispace.com This intermediate then reacts with various aldehydes to form the final acrylamide products. scispace.com

| Derivative Type | Key Reactants | Key Intermediates | Reference |

| N-Substituted (E)-3-(6-bromoquinolin-4-yl)acrylamides | (E)-3-(6-Bromoquinolin-4-yl)acrylic acid, Various amines (e.g., cyclobutanamine) | (E)-N-cyclobutyl-3-(6-bromoquinolin-4-yl)acrylamide | nih.gov |

| 2,8-dichloroquinolin-3-acrylamide derivatives | 2,8-dichloro-3-formylquinoline, N-substituted-2-cyano amide derivatives | 2-cyano-N-(2,8-dichloro-3-vinyl)-N-substituted-acetamide | sphinxsai.comresearchgate.net |

| 2-Cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide | 2-Cyano-N-(quinolin-3-yl) acetamide, Substituted benzaldehydes | Not applicable | scispace.com |

| Quinoline-Carboxamide Hybrids | This compound, Various amines | 3-(Quinolin-3-yl)acrylamide derivatives | researchgate.net |

Hybrid 2-Quinolinone Derivatives Containing Acrylic Acid/Cinnamic Acid

Hybrid molecules incorporating both a 2-quinolinone ring and an acrylic or cinnamic acid moiety represent a significant class of derivatives. The synthesis typically involves the condensation of an amino-quinolinone with a cinnamic acid derivative.

One synthetic pathway starts with the preparation of 1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one. mdpi.comnih.gov This is achieved by reacting 7,8-dihydroxy-4-methylcoumarin (B1670369) with hydrazine hydrate in pyridine. mdpi.comnih.gov The resulting amino-quinolinone is then refluxed with a suitable cinnamic acid derivative in ethanol (B145695), in the presence of fused sodium acetate, to yield the hybrid molecule. mdpi.com This core structure can be further modified, for instance, through halogenation with bromine in acetic acid to produce dibromo-derivatives. mdpi.comnih.gov

Another approach involves the Michael addition reaction. 2-Quinolinone can react with activated olefins like ethyl acrylate or acrylamide in the presence of potassium carbonate to yield N-substituted 3-[2-oxoquinolin-1(2H)-yl] propanoic acid derivatives. acs.org The resulting ester can then be hydrolyzed to the corresponding carboxylic acid using sodium hydroxide. acs.org

| Hybrid Derivative | Key Reactants | Reaction Type | Reference |

| 3-(7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-arylacrylic acid | 1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one, Cinnamic acid derivatives | Condensation | mdpi.comdntb.gov.uanih.gov |

| 3-(7-hydroxy-4-methyl-2-oxo-2H-quinolin-1-ylamino)-3-phenyl acrylic acid | 7-hydroxy-4-methyl-1-amino-quinolin-2-one, Cinnamic acid | Condensation | ajol.info |

| 3-[2-oxoquinolin-1-(2H)-yl] propanoic acid derivatives | 2-Quinolinone, Ethyl acrylate/Acrylonitrile/Acrylamide | Michael Addition | acs.org |

| Quinolinone–phenolic acid hybrids | 4-hydroxy-2-quinolinone derivatives, Phenolic acid chlorides | Amidation | researchgate.net |

Pyranoquinolinyl Acrylic Acid (PQAA) Diastereomers

The synthesis of complex pyranoquinolinyl acrylic acid (PQAA) diastereomers is a multi-step process that has been developed to achieve high diastereoselectivity. nih.gov A reported method involves an initial Perkin condensation and reduction, followed by a one-pot inverse electron demand Diels-Alder reaction. benthamdirect.comingentaconnect.com This key cycloaddition step occurs between reactants like 2,3-dihydropyran, an amine, and an aromatic aldehyde. benthamdirect.comingentaconnect.com

To control the stereochemical outcome, specific catalysts are employed. One such system uses indium (III) triflate in an ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (In(OTf)₃/[bmim]BF₄), at room temperature. benthamdirect.comingentaconnect.com For highly diastereoselective synthesis, chiral lanthanide catalysts such as Europium tris[3-heptafluoropropylhydroxymethylene]-(-)-camphorate or Europium tris[3-(trifluoromethyl)hydroxylmethylene]-(+)-camphorate have been successfully used. nih.gov Research has shown that the exo-diastereomers of PQAA adducts often exhibit higher biological activity. nih.gov

| Product | Synthetic Strategy | Catalyst/Medium | Key Feature | Reference |

| PQAA/FQAA Diastereomers | Perkin condensation, reduction, inverse electron demand Diels-Alder | Indium (III) triflate in [bmim]BF₄ ionic liquid | One-pot reaction | benthamdirect.comingentaconnect.com |

| Pyranoquinolinyl/furoquinolinyl-acrylic acid diastereomers | Target-specific, highly diastereoselective synthesis | Chiral Europium camphorate complexes | High diastereoselectivity | nih.gov |

Other Quinoline-Acrylic Acid Hybrids

Beyond the previously mentioned classes, research has explored other hybrid structures that fuse the quinoline-acrylic acid motif with other pharmacologically relevant scaffolds.

One example involves the creation of hybrids of the tyrosine kinase inhibitor Imatinib with quinoline moieties. mdpi.com The synthesis involves a condensation reaction between aniline-acrylate derivatives, which are then cyclized using Dowtherm to form quinolones. mdpi.com Subsequent chlorination with POCl₃ and an aromatic nucleophilic substitution reaction with an Imatinib fragment (PAPP) yields the final hybrid compounds. mdpi.com

Another area involves the synthesis of quinoline derivatives fused with other heterocyclic systems. Transition-metal catalysis, particularly palladium-catalyzed reactions like the Heck, Suzuki, and Stille couplings, has proven to be a powerful tool for constructing a wide array of complex quinoline-based molecules starting from 2-chloroquinoline-3-carboxaldehydes and their analogs. chim.it

Optimization of Synthetic Pathways and Reaction Conditions

Efforts to optimize the synthesis of this compound and its derivatives are focused on improving reaction efficiency, increasing yields, and reducing reaction times, often through the adoption of green chemistry principles.

Yield Enhancement Strategies

Significant improvements in yield and reaction time have been achieved by modifying reaction conditions and methodologies. A prime example is the Knoevenagel condensation of 2-chloro-3-formyl quinoline with malonic acid to produce 3-(2-chloroquinolin-3-yl)acrylic acid. e-journals.in

A comparative study demonstrated the dramatic effect of microwave irradiation on this reaction. While conventional heating at 100°C resulted in low yields (15-20%) and long reaction times (120 minutes), the use of microwave irradiation under solvent-free conditions produced excellent yields (70-90%) in a fraction of the time (70 seconds). e-journals.in This highlights a key strategy for green and efficient synthesis.

Optimization of reactant stoichiometry is another critical factor. For the same Knoevenagel condensation, it was found that increasing the molar ratio of malonic acid to 2-chloro-3-formyl quinoline from 1.5:1 to 2:1 resulted in a higher quantity of the desired product. e-journals.in

Furthermore, the choice of catalytic system in cross-coupling reactions is crucial. The use of a Pd(OAc)₂/P(OCH₃)₃ system for the Heck coupling of heteroarene halides with methyl acrylate has been shown to be a highly efficient and scalable method, consistently providing high yields. acs.org

Table: Comparison of Synthetic Conditions for Knoevenagel Condensation e-journals.in

| Method | Temperature | Time | Yield |

| Conventional Heating | 100 °C | 120 min | 15-20% |

| Microwave Irradiation | Not specified | 70 sec | 70-90% |

Green Chemistry Principles in Synthesis

The application of green chemistry to the synthesis of this compound and its derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.org Key advancements in this area focus on catalysis, reaction conditions, and the use of alternative energy sources.

A prominent green method for synthesizing derivatives of this compound is the Knoevenagel condensation under microwave irradiation. e-journals.in This technique offers a significant improvement over conventional heating, drastically reducing reaction times from hours to mere seconds and substantially increasing product yields. e-journals.in For instance, the synthesis of 3-(2-chloroquinolin-3-yl)acrylic acid from 2-chloro-3-formyl quinoline and malonic acid demonstrates this advantage, achieving yields of 70-90% in 70 seconds under microwave conditions, compared to 15-20% yields after 120 minutes with conventional heating. e-journals.in

The principles of green synthesis are further embodied by conducting these reactions under solvent-free conditions, which eliminates the use and disposal of often-hazardous volatile organic compounds (VOCs). e-journals.in When a solvent is necessary, the focus shifts to environmentally benign options like water or ethanol. tandfonline.com Task-specific ionic liquids, such as 1,8-diazabicyclo[5.4.0]-undec-7-en-8-ium acetate ([DBU][Ac]), have been employed as both a catalyst and an aqueous reaction medium for Knoevenagel condensations, allowing for high yields at room temperature and simple recycling of the catalyst. researchgate.net

The choice of catalyst is central to the green credentials of the synthesis. The Knoevenagel condensation is typically catalyzed by a weak base, like piperidine or pyridine, used in catalytic amounts. wikipedia.orge-journals.in The Doebner modification employs pyridine as both the catalyst and solvent, leading to condensation with simultaneous decarboxylation when malonic acid is used. wikipedia.org Modern approaches explore reusable heterogeneous catalysts, such as solid-supported bases or nanocatalysts, which simplify product purification, minimize waste, and allow for catalyst recycling—key objectives in sustainable chemical manufacturing. acs.orgorganic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Knoevenagel Condensation for 3-(2-chloroquinolin-3-yl)acrylic acid Synthesis e-journals.in

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Heating Method | Oil Bath (100°C) | Microwave (360W) |

| Reaction Time | 120 minutes | 70 seconds |

| Yield | 15-20% | 70-90% |

| Solvent | Pyridine (catalytic) | Pyridine (catalytic), Solvent-free |

Scalability Considerations for Industrial Production

Translating a synthetic route from the laboratory to an industrial scale introduces critical considerations regarding cost, efficiency, safety, and environmental impact. For this compound, scalability hinges on optimizing the chosen synthetic pathway, most commonly the Knoevenagel condensation.

Reaction Efficiency and Throughput: The dramatic rate enhancement offered by microwave-assisted synthesis is a significant advantage for industrial production, enabling higher throughput and potentially reducing capital costs associated with large reactor volumes and long residence times. e-journals.in The ability to achieve high conversion in seconds makes it an attractive technology for continuous flow processes, which are often favored for large-scale manufacturing due to their superior heat and mass transfer, safety, and consistency. windows.net

Cost and Availability of Starting Materials: The economic viability of producing this compound at scale is directly tied to the cost of its precursors: quinoline-3-carbaldehyde and malonic acid. While malonic acid is an accessible industrial chemical, the synthesis of the quinoline core can be complex. Traditional methods for producing quinolines often require harsh conditions or expensive catalysts, which can elevate the cost of the aldehyde precursor. acs.org Therefore, the development of cost-effective and green routes to quinoline-3-carbaldehyde is a prerequisite for the economical production of its acrylic acid derivative.

Process Simplification and Waste Reduction: On an industrial scale, multi-step processes with complex purification stages are economically and environmentally burdensome. One-pot syntheses and the use of heterogeneous or recyclable catalysts are highly desirable. acs.org Catalysts like reusable ionic liquids or solid-supported bases simplify the work-up procedure, as they can be easily separated from the reaction mixture, reducing downstream processing steps and minimizing solvent waste. researchgate.netorganic-chemistry.org This contrasts sharply with methods requiring stoichiometric reagents or homogeneous catalysts that necessitate extensive and costly purification techniques like column chromatography.

Safety and Environmental Profile: Large-scale synthesis necessitates avoiding hazardous materials wherever possible. The use of solvent-free conditions or green solvents like water and ethanol significantly improves the safety and environmental profile of the process by reducing worker exposure and eliminating toxic waste streams. e-journals.intandfonline.com This is a critical factor for compliance with environmental regulations and for ensuring the long-term sustainability of the manufacturing process.

Table 2: Key Scalability Factors for this compound Synthesis

| Factor | Challenge | Green/Scalable Solution |

|---|---|---|

| Reaction Time | Long reaction times limit throughput. | Microwave-assisted synthesis; Continuous flow reactors. e-journals.inwindows.net |

| Yield | Low yields increase cost and waste. | Optimized conditions (e.g., microwave); Efficient catalysts. e-journals.in |

| Catalyst | Use of stoichiometric or hazardous catalysts. | Recyclable catalysts (ionic liquids, heterogeneous bases). acs.orgresearchgate.net |

| Solvents | Use of volatile organic compounds (VOCs). | Solvent-free conditions; Green solvents (water, ethanol). e-journals.intandfonline.com |

| Purification | Reliance on chromatography. | High-purity synthesis; Simple crystallization work-up. acs.org |

| Energy | High energy consumption from prolonged heating. | Microwave irradiation for rapid heating. e-journals.in |

Chemical Transformations and Reactivity of 3 Quinolin 3 Yl Acrylic Acid

Functional Group Modifications of the Acrylic Acid Moiety

The acrylic acid portion of the molecule, with its carboxylic acid group and an adjacent double bond, is amenable to several classical organic transformations.

The carboxylic acid group of 3-(quinolin-3-yl)acrylic acid can be readily converted to its corresponding esters through reaction with various alcohols in the presence of an acid catalyst. This process is fundamental in synthesizing a wide range of acrylate (B77674) ester derivatives. nih.govacs.org The reaction typically involves heating the acrylic acid with an excess of the desired alcohol, such as methanol or ethanol (B145695), and a catalytic amount of a strong acid like sulfuric acid. google.com

Another common method involves the reaction of an oxazolone intermediate with an alcohol in the presence of a base like anhydrous sodium acetate (B1210297). acs.org These esterification reactions are crucial for creating derivatives with modified solubility and electronic properties, which are often used as intermediates for further synthesis. researchgate.netscribd.com

| Reactant (Alcohol) | Catalyst/Conditions | Product | Reference |

| Ethanol | Conc. H₂SO₄, Reflux | Ethyl (E)-3-(quinolin-3-yl)acrylate | nih.gov |

| Methanol | Anhydrous NaOAc, Reflux | Methyl (E)-3-(quinolin-3-yl)acrylate | acs.org |

| Various Alcohols | Acid Catalyst | Corresponding Alkyl Acrylate Esters | google.com |

The reduction of the carboxylic acid group in this compound can yield the corresponding alcohol, 3-(quinolin-3-yl)prop-2-en-1-ol (an allylic alcohol). Powerful reducing agents are required for this transformation due to the stability of the carboxylic acid functional group. Lithium aluminum hydride (LiAlH₄) is a potent and non-selective reagent capable of reducing carboxylic acids and esters to primary alcohols. harvard.eduderpharmachemica.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Careful selection of the reducing agent is necessary to achieve selectivity. For instance, borane (BH₃), often used as a complex with THF (BH₃·THF), is known for its ability to reduce carboxylic acids in the presence of other functional groups like esters. harvard.edu The reduction of the acrylic acid moiety provides access to allylic alcohols, which are valuable synthetic intermediates.

| Reducing Agent | Solvent | Product | Notes | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Dry THF | 3-(Quinolin-3-yl)propan-1-ol | Reduces both the carboxylic acid and the C=C double bond. | harvard.eduderpharmachemica.com |

| Borane (BH₃·THF) | THF | 3-(Quinolin-3-yl)propan-1-ol | Reduces the carboxylic acid; may also reduce the alkene. | harvard.edu |

Note: The specific reduction of this compound to the allylic alcohol while preserving the double bond is challenging and may require specialized reagents not detailed in the available literature.

Hydrazinolysis, the reaction of an ester or carboxylic acid derivative with hydrazine (B178648) hydrate (B1144303), is a key method for synthesizing hydrazide derivatives. The ethyl or methyl ester of this compound can be refluxed with hydrazine hydrate in a solvent like ethanol to produce 3-(quinolin-3-yl)acrylohydrazide. acs.orgimpactfactor.org This reaction proceeds in high yield and provides a versatile building block for the synthesis of more complex heterocyclic compounds, such as oxadiazoles and triazoles. nih.govnih.govresearchgate.net The resulting hydrazide is a valuable intermediate in medicinal chemistry for creating hybrid molecules with potential biological activities. nih.goveurekaselect.com

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

| Methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate | Hydrazine Hydrate | Ethanol | Reflux, 10h | 3-[2-Oxoquinolin-1(2H)-yl]propanehydrazide | 85% | acs.orgnih.gov |

| Ethyl quinoline-4-carboxylate | Hydrazine Hydrate | Ethanol | Reflux | Quinoline-4-carbohydrazide | - | nih.gov |

Note: The first entry is for a related quinolinone derivative, illustrating a typical procedure.

Reactions Involving the Quinoline (B57606) Ring

The quinoline ring system is aromatic and can undergo reactions typical of such structures, although the reactivity is influenced by the presence of the nitrogen heteroatom and the acrylic acid substituent.

The quinoline ring undergoes electrophilic aromatic substitution, with the position of substitution dictated by the reaction conditions and the directing effects of existing substituents. nih.gov The reaction generally favors substitution on the benzene (B151609) ring portion (positions 5 and 8) under acidic conditions. researchgate.net The acrylic acid group at position 3 is an electron-withdrawing group, which deactivates the ring system towards electrophilic attack. This deactivating effect makes electrophilic substitution more challenging compared to unsubstituted quinoline. However, functionalization remains a key strategy for expanding the chemical diversity of quinoline derivatives. rsc.orgnih.gov

The nitrogen atom in the quinoline ring is susceptible to oxidation, leading to the formation of a quinoline N-oxide. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. nih.govorganic-chemistry.orgwikipedia.org The reaction is often carried out in a chlorinated solvent such as 1,2-dichloroethane or chloroform at room temperature. nih.gov The resulting N-oxide is a key intermediate that can be used for further functionalization of the quinoline ring, particularly at the 2-position. nih.gov

| Starting Material | Oxidizing Agent | Solvent | Conditions | Product | Yield | Reference |

| 7-Acetamido-8-benzyloxyquinoline | m-CPBA | 1,2-Dichloroethane | Room Temp, 48h | 7-Acetamido-8-benzyloxyquinoline N-oxide | 82% | nih.gov |

Note: The data presented is for a substituted quinoline, illustrating a general procedure for N-oxidation using m-CPBA.

Cyclization Reactions and Heterocyclic Ring Formation

The unsaturated side chain at the 3-position of the quinoline ring provides a reactive site for cyclization reactions, leading to the formation of new heterocyclic rings fused to the quinoline core. These transformations are pivotal in constructing polycyclic molecules with potential biological activities.

Pyrano[3,2-c]quinolinediones represent a significant class of fused heterocyclic compounds. A prevalent synthetic route to this scaffold involves a one-pot, three-component condensation reaction. This method typically utilizes a 4-hydroxyquinolin-2(1H)-one derivative, an aromatic aldehyde, and an active methylene (B1212753) compound such as malononitrile. ekb.egnih.gov The reaction often proceeds in the presence of a basic catalyst like triethylamine in a suitable solvent like ethanol. nih.gov

The proposed mechanism for this transformation begins with a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile. The resulting arylmethylenemalononitrile intermediate then undergoes a Michael addition with the 4-hydroxyquinolin-2(1H)-one. Subsequent intramolecular cyclization and tautomerization yield the final 2-amino-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivative. nih.gov

Another approach involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. rsc.orgnih.gov Depending on the structure of the alcohol, this reaction can yield either pyrano[3,2-c]quinolones or furo[3,2-c]quinolones. The formation of the pyrano[3,2-c]quinolone is proposed to occur via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization. rsc.org

Conversely, the pyranoquinoline ring system can be opened. For instance, alkaline hydrolysis of 6-alkyl-4-hydroxy-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-diones leads to the degradation of the pyrone ring, forming quinolinone derivatives with side chains such as 3-nitroacetyl, β-ketoacids, and α-ketoacids. researchgate.net This demonstrates the reactivity of the pyrone ring and provides a pathway to quinoline β-keto acids.

Table 1: Synthesis of Pyrano[3,2-c]quinoline Derivatives

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| 4-Hydroxyquinolin-2(1H)-one, Aromatic aldehyde, Malononitrile | Triethylamine, Ethanol, Reflux | 2-Amino-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | ekb.egnih.gov |

| 4-Hydroxy-1-methylquinolin-2(1H)-one, Tertiary propargylic alcohol | p-TsOH·H₂O, 1,2-Dichloroethane, 84 °C | Substituted pyrano[3,2-c]quinolone | rsc.orgnih.gov |

| 6-Alkyl-4-hydroxy-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | Aqueous NaOH, Varying reaction times | Ring-opened products (e.g., quinolinones with β- and α-ketoacid side-chains) | researchgate.net |

Intramolecular cyclization of quinoline derivatives bearing a reactive side chain at the 3-position is a key strategy for synthesizing fused polycyclic systems. The nature of the side chain and the reaction conditions dictate the structure of the resulting heterocycle.

One example is the electrophilic cyclization of N-(2-alkynyl)anilines, which can be considered a synthetic route to the core quinoline structure itself. This 6-endo-dig cyclization is promoted by electrophiles such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), yielding 3-halo-substituted quinolines. nih.gov Mercury(II) triflate can catalyze a similar ring closure to produce quinolines with a hydrogen at the 3-position. nih.gov

Furthermore, radical-promoted cyclizations have been developed for the synthesis of 3-substituted quinolines. For instance, the reaction of an aryl imine with an enamide, catalyzed by iodine, can proceed through ortho-iodination followed by insertion, cyclization, and elimination to form the quinoline ring. nih.gov Another method involves a visible-light-promoted radical reaction of a propenoate bearing an azide group, mediated by N-bromosuccinimide (NBS), which cyclizes with an aryl ring to form the 3-substituted quinoline. nih.gov

Chemical Behavior of Related β-Keto Acids

The β-keto acid corresponding to this compound, namely 3-oxo-3-(quinolin-3-yl)propanoic acid, and its ester derivatives (e.g., 3-acetyl-4-hydroxyquinolin-2(1H)-one) are important intermediates in heterocyclic synthesis. The active methylene group situated between two carbonyl functions (or a carbonyl and the quinoline ring) exhibits enhanced acidity and reactivity.

Nitrosation typically occurs at an active methylene or methine group. The reaction of 3-acetyl-4-hydroxy-2-quinolone derivatives with nitrosating agents leads to the formation of nitroso compounds. For example, the nitrosation of 3-acetamido-1,2-dimethyl-4-quinolone with nitrosyl chloride yields a stable nitroso derivative. rsc.org This product can subsequently be cyclized to form a pyrazolo[4',5'-2:3]-4-quinolone. rsc.org

The nitrosating agents are typically derived from nitrous acid (HNO₂) and can include species like the nitrosonium ion (NO⁺), dinitrogen trioxide (N₂O₃), and dinitrogen tetroxide (N₂O₄). nih.gov The reactivity in nitrosation reactions is often pH-dependent, balancing the concentration of the active nitrosating agent with the availability of the nucleophilic form of the substrate. nih.gov

The reaction of β-keto acids and their esters with aryl diazonium salts is known as the Japp-Klingemann reaction. drugfuture.comwikipedia.org This reaction is a reliable method for the synthesis of hydrazones. wikipedia.orgchemeurope.com When a β-keto acid is treated with an aryl diazonium salt, the reaction proceeds via coupling at the active methylene group, followed by the cleavage of the carboxyl group to afford an arylhydrazone of an α-keto acid. wikipedia.orgorganicreactions.org

Alternatively, if a β-keto ester is used, the reaction typically involves the cleavage of the acyl group. organicreactions.org The mechanism involves the initial formation of an azo compound, which then undergoes hydrolysis and rearrangement to yield the more stable hydrazone. chemeurope.com These resulting hydrazones are valuable synthetic intermediates, for example, in the Fischer indole synthesis. wikipedia.org For a quinoline β-keto acid, this reaction would lead to the formation of a quinolinyl-containing hydrazone.

Table 2: Japp-Klingemann Reaction with β-Keto Acids

| Substrate | Reagent | Key Transformation | Product Type | Reference |

| β-Keto acid | Aryl diazonium salt | Coupling at active methylene, followed by decarboxylation | Arylhydrazone of an α-keto acid | wikipedia.orgorganicreactions.org |

| β-Keto ester | Aryl diazonium salt | Coupling at active methylene, followed by deacylation | Arylhydrazone of an α-keto ester | organicreactions.org |

The active methylene group of quinoline β-keto acids or esters can participate in condensation reactions with aldehydes. A prominent example of such reactivity is the Biginelli reaction, a one-pot, three-component synthesis. wikipedia.org This reaction involves the acid-catalyzed condensation of a β-ketoester, an aldehyde, and urea (or thiourea). wikipedia.orgillinois.edu

The reaction mechanism is believed to proceed through the formation of an N-acyliminium ion from the aldehyde and urea. This intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration, yields a 3,4-dihydropyrimidin-2(1H)-one. wikipedia.orgjk-sci.com Utilizing a quinoline-based aldehyde or β-ketoester in a Biginelli-type reaction provides a direct route to quinoline-substituted dihydropyrimidinones.

Furthermore, 3-acetyl-4-hydroxyquinolin-2(1H)-one readily undergoes condensation with various nitrogen bases. For instance, reaction with hydroxylamine hydrochloride, urea, thiourea (B124793), or guanidine nitrate can lead to the formation of fused isoxazolo[4,5-c]quinolinone and pyrimido[5,4-c]quinolinone systems, respectively. researchgate.net These reactions highlight the versatility of the 3-acetyl group in constructing diverse heterocyclic scaffolds. researchgate.netnih.gov

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of 3-(Quinolin-3-yl)acrylic acid, offering precise information about the hydrogen and carbon atomic environments within the molecule.

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to each proton in the molecule. The vinylic protons of the acrylic acid moiety typically appear as doublets, with a coupling constant between 15.7 and 16.0 Hz, which is indicative of an E-isomer configuration. brazilianjournals.com.br The protons of the quinoline (B57606) ring resonate in the aromatic region of the spectrum.

A representative analysis of a related compound, (E)-3-(quinolin-4-yl)acrylic acid, in a solution of D₂O and NaOH, showed a doublet at 8.19 ppm (J = 4 Hz) for one of the quinoline protons. figshare.com In another example, the ¹H NMR spectrum of 8-Methyl-3-(2-chloroquinolin-3-yl)acrylic acid in DMSO revealed a singlet for the carboxylic acid proton at 11.01 ppm, two doublets for the acrylic protons at 7.60 ppm and 7.02 ppm (J=16Hz), a singlet for the C4-H of the quinoline ring at 8.28 ppm, a multiplet for the other aromatic protons at 7.91 ppm, and a singlet for the methyl group at 2.44 ppm. e-journals.in

Table 1: Representative ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| COOH | ~12.25 | Singlet | - | growingscience.com |

| Vinylic CH | ~8.04 | Doublet | 16.0 | growingscience.com |

| Vinylic CH | ~6.43 | Doublet | 16.0 | growingscience.com |

| Aromatic CH | 7.01-7.40 | Multiplet | - | growingscience.com |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative of the compound.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The carbonyl carbon of the carboxylic acid group is typically observed as a downfield signal. For instance, in a derivative, the carboxylic carbon (COOH) resonates at approximately 167.2 ppm. brazilianjournals.com.br The carbons of the quinoline ring and the acrylic double bond also show distinct signals in the spectrum. researchgate.net For example, the vinylic carbons have been reported at approximately 143.3 ppm and 114.0 ppm. brazilianjournals.com.br

Table 2: Representative ¹³C NMR Spectral Data for a Related Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O (Carboxylic Acid) | 168.4 | growingscience.com |

| C (Vinylic) | 136.3 | growingscience.com |

| C (Vinylic) | 118.7 | growingscience.com |

| C (Aromatic) | 111.2 - 137.3 | growingscience.com |

| CH₃ | 12.3 | growingscience.com |

| OCH₂CH₃ | 14.5, 47.4 | growingscience.com |

Note: The chemical shifts are for a derivative and can vary.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to further confirm the structural assignments of this compound. COSY spectra establish correlations between coupled protons, such as those on the acrylic double bond and adjacent protons on the quinoline ring. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for the ¹H and ¹³C NMR signals. These techniques have been used to confirm the structures of various quinoline derivatives. researchgate.net

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. e-journals.in The C=O stretching vibration of the carboxylic acid appears as a strong absorption band around 1685-1725 cm⁻¹. e-journals.ingrowingscience.com The C=C stretching vibrations of the acrylic double bond and the quinoline ring are observed in the 1605-1645 cm⁻¹ region. e-journals.ingrowingscience.com

Table 3: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | e-journals.in |

| Carbonyl (C=O) | C=O Stretch | 1685 - 1725 | e-journals.ingrowingscience.com |

| Alkene (C=C) | C=C Stretch | 1605 - 1645 | e-journals.ingrowingscience.com |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound. For a related compound, 8-Methyl-3-(2-chloroquinolin-3-yl)acrylic acid, the molecular ion peak was observed at m/z 247. e-journals.in High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. mdpi.com

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in this compound. The experimentally determined percentages are compared with the calculated values based on the molecular formula (C₁₂H₉NO₂) to confirm the purity and empirical formula of the compound. figshare.comresearchgate.net For the parent compound, the calculated elemental composition is approximately 72.36% C, 4.55% H, and 7.03% N.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. By measuring the absorption of light in the UV and visible regions, researchers can identify the wavelengths at which a compound's electrons are excited to higher energy levels. This information is directly related to the molecule's electronic structure, including the extent of conjugation.

For conjugated systems like this compound, which incorporates both a quinoline ring and an acrylic acid moiety, the absorption maxima (λmax) are indicative of the π-electron system. While specific experimental UV-Vis spectra for this compound are not widely reported in publicly available literature, theoretical studies on related quinoline derivatives suggest that absorption bands can be expected in the ultraviolet region. avantorsciences.commdpi.comd-nb.inforesearchgate.net For instance, computational studies on similar quinoline-based structures predict significant electronic transitions that would result in characteristic absorption peaks. avantorsciences.com The precise λmax values are influenced by the solvent environment due to solvatochromic effects.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|---|---|---|

| No specific experimental data available in searched literature. |

X-ray Diffraction (XRD) (Powder and Single-Crystal)

X-ray Diffraction (XRD) is an indispensable tool for determining the solid-state structure of a crystalline material. It provides detailed information about the atomic arrangement, crystal lattice, and molecular packing.

Powder XRD is primarily used for phase identification of a crystalline solid and can provide information on the unit cell dimensions. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the compound.

While the synthesis of this compound is established, publicly accessible single-crystal or powder XRD data for the free acid is scarce. However, related structures have been investigated. For example, the structural isomer, (E)-3-(quinolin-4-yl)acrylic acid, has been used as a ligand in the formation of coordination polymers with cadmium and copper. researchgate.netrsc.orgmdpi.com The crystal structures of these resulting complexes were determined by single-crystal X-ray diffraction, revealing how the ligand coordinates to the metal centers. researchgate.netrsc.orgmdpi.com This indicates that the quinolinyl acrylic acid scaffold is well-suited for forming ordered crystalline structures. The crystallographic information for the standalone this compound, once determined, would be crucial for understanding its solid-state properties and for computational modeling studies.

| Parameter | Value |

|---|---|

| Single-Crystal XRD Data | |

| Crystal System | No specific experimental data available in searched literature. |

| Space Group | |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| α (°) | |

| β (°) | |

| γ (°) | |

| Powder XRD Data | |

| Prominent 2θ Peaks (°) | No specific experimental data available in searched literature. |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.orgnih.gov It is widely employed to predict various molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics like charge distribution and frontier molecular orbital energies. scirp.orgscirp.org For quinoline (B57606) derivatives, DFT provides a foundational understanding of their stability, reactivity, and potential for optoelectronic applications. rsc.org

DFT calculations are instrumental in determining the most stable three-dimensional conformation of a molecule by optimizing its geometry to a minimum energy state. rsc.orgresearchgate.net This process yields precise information on bond lengths, bond angles, and dihedral angles. scirp.orgnih.gov For the quinoline nucleus, DFT studies have confirmed its heterocyclic aromatic nature and have been used to calculate structural parameters that show good agreement with experimental data. scirp.org

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. semanticscholar.orgnih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern many chemical reactions and are crucial for evaluating a molecule's bioactivity. semanticscholar.orgnih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.govresearchgate.netnih.gov A large energy gap implies high kinetic stability and low chemical reactivity, characterizing a "hard" molecule. nih.govresearchgate.net Conversely, a small energy gap suggests the molecule is more polarizable, more reactive, and is considered a "soft" molecule, facilitating intramolecular charge transfer which is often desirable for bioactivity and optoelectronic applications. scirp.orgresearchgate.netnih.gov DFT calculations on various quinoline derivatives have shown a range of energy gaps, indicating that their reactivity can be tuned through chemical modification. researchgate.netnih.gov This tunability is particularly relevant for applications in materials science, such as in organic light-emitting diodes (OLEDs) and solar cells. semanticscholar.orgajchem-a.com

| Quinoline Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Quinoline (Benzo[b]Pyridine) | -6.646 | -1.816 | 4.83 | scirp.org |

| Derivative Compound E | Not Specified | Not Specified | 0.130 | researchgate.net |

| Derivative Compound C | Not Specified | Not Specified | 0.1609 | researchgate.net |

| Various Substituted Derivatives | Not Specified | Not Specified | 1.878 - 3.938 | nih.gov |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for understanding drug-receptor interactions, predicting the binding affinity of molecules to a target site, and guiding rational drug design. nih.govmdpi.com

Molecular docking simulations of quinoline derivatives with various protein targets have revealed several key interaction mechanisms that stabilize the ligand-protein complex. The aromatic quinoline ring is frequently involved in π-π stacking interactions with aromatic amino acid residues like tyrosine (Tyr) and phenylalanine (Phe). nih.gov Hydrophobic interactions with nonpolar residues such as leucine (Leu), isoleucine (Ile), and valine (Val) also play a significant role. nih.govnih.gov

Furthermore, the nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor, forming crucial hydrogen bonds with amino acid backbones or side chains, such as with methionine (Met) and cysteine (Cys). nih.gov The acrylic acid moiety of 3-(Quinolin-3-yl)acrylic acid introduces additional interaction possibilities, particularly through its carboxyl group, which can act as a strong hydrogen bond donor and acceptor with residues like serine (Ser) and arginine (Arg). researchgate.netmdpi.com

A key output of molecular docking is the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the protein. researchgate.net A more negative value typically indicates a stronger and more stable interaction. researchgate.net Docking studies on a wide range of quinoline derivatives have demonstrated their potential to bind effectively to various biological targets. For instance, different derivatives have shown strong binding affinities for targets such as HIV reverse transcriptase, bacterial gyrase, and various protein kinases. researchgate.netnih.gov These studies highlight the versatility of the quinoline scaffold in forming stable and potent interactions within protein binding pockets. mdpi.com

| Derivative Type | Protein Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Thiopyrano[2,3-b]quinoline | CB1a | -5.3 to -6.1 | nih.govsemanticscholar.org |

| Pyrimidine-pyrazoline quinoline | HIV Reverse Transcriptase | up to -10.67 | nih.gov |

| Fluoroquinolone analogue | E. coli Gyrase B | -8.562 | researchgate.net |

| Fluoroquinolone analogue | S. aureus protein | -7.562 | researchgate.net |

| Designed quinoline derivative | STK10 | -5.1 to -7.9 | mdpi.com |

| Furochromeno[2,3-b]quinoline | FabH (1HNJ protein) | -38.8 to -49.84 (MM/GBSA) | mdpi.com |

Detailed analysis of docking poses allows for the identification of specific amino acid residues that are critical for binding. For quinoline-based inhibitors, interactions with key residues often determine the molecule's potency and selectivity. For example, in the c-Met kinase domain, π-π stacking with Tyr1159 and a hydrogen bond with Met1160 are pivotal for stabilizing the ligand. nih.gov Similarly, in docking studies with HIV reverse transcriptase, hydrogen bonds with Lys101, Ile180, and Leu100 have been observed. nih.gov

The ability of the quinoline nitrogen to form hydrogen bonds is a recurring theme, with interactions noted with residues like Val851 in PI3Kα. nih.gov The acrylic acid portion of the target compound would be expected to form strong interactions with polar and charged amino acids. Studies on quinoline derivatives with acidic moieties have shown direct hydrogen bonds with Ser84 and Arg122, and ionic or hydrogen bond interactions with glutamate (Glu). mdpi.com These specific interactions provide a detailed roadmap for the rational design of more effective and selective inhibitors based on the this compound scaffold.

| Protein Target | Interacting Amino Acids | Type of Interaction | Reference |

|---|---|---|---|

| c-Met Kinase | Tyr1159, Met1160, Asp1222, Lys1110 | π-π stacking, Hydrogen bond | nih.gov |

| HIV Reverse Transcriptase | Lys101, Ile180, Leu100 | Hydrogen bond | nih.gov |

| CB1a | Ile8, Lys11, Val14, Phe15, Trp12, Glu9 | Hydrophobic, Hydrogen bond | nih.govsemanticscholar.org |

| S. aureus DNA-gyrase | Ser84, Arg122, Glu477 | Hydrogen bond, Salt bridge | researchgate.netmdpi.com |

| STK10 | Val294, Arg139, Leu289 | Hydrogen bond, π-sigma | mdpi.com |

| Penicillin-Binding Protein 2a (PBP2a) | Lys273, Lys316, Arg298 | Hydrogen bond, π-stacking | nih.gov |

Rational Design of Derivatives based on Docking Insights

Computational docking is a pivotal tool in modern drug discovery, enabling the prediction of the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, molecular docking studies provide crucial insights into its potential interactions with biological targets at an atomic level. By elucidating the binding mode and identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, researchers can rationally design novel derivatives with enhanced potency and selectivity. nih.govnih.gov

The process begins with the identification of a biological target, often an enzyme or receptor implicated in a disease pathway. The three-dimensional structure of this target, typically obtained from X-ray crystallography or NMR spectroscopy, is used to create a virtual model of the binding site. This compound or its analogs are then computationally "docked" into this site. The resulting binding poses are scored based on their predicted binding affinity. researchgate.net

Analysis of the most favorable docking poses reveals which functional groups on the quinoline scaffold are essential for binding and where modifications can be made to improve interactions. researchgate.net For instance, if the quinoline nitrogen is predicted to form a critical hydrogen bond with an amino acid residue in the active site, this interaction would be preserved in future designs. Conversely, if a region of the molecule is situated in a large, unoccupied hydrophobic pocket of the target, medicinal chemists can design derivatives with bulkier, lipophilic substituents at that position to enhance van der Waals interactions and improve binding affinity. nih.gov This structure-based drug design approach significantly streamlines the drug discovery process, prioritizing the synthesis of compounds with a higher probability of success. rsc.org

Table 1: Examples of Rational Design Strategies Based on Docking Insights

| Docking Observation on Parent Scaffold | Rational Design Strategy for Derivative | Desired Outcome |

| Unoccupied hydrophobic pocket near the C6 position of the quinoline ring. | Addition of a phenyl or benzyl group at C6. | Increased hydrophobic interactions and improved binding affinity. |

| A potential hydrogen bond acceptor residue (e.g., Aspartate) in the active site is not engaged by the ligand. | Introduction of a hydrogen bond donor (e.g., -OH, -NH2) on the quinoline scaffold. | Formation of a new, stabilizing hydrogen bond. |

| The acrylic acid moiety forms a key salt bridge with a basic residue (e.g., Lysine). | Retain the carboxylic acid group; explore bioisosteres like tetrazole. | Maintain or enhance the critical electrostatic interaction. |

| Steric hindrance observed between the ligand and a protein side chain. | Replace a bulky substituent with a smaller group. | Alleviate steric clash and improve the binding pose. |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This computational technique is invaluable for assessing the stability of the docked complex of this compound derivatives and for understanding the conformational changes that may occur upon binding. researchgate.netmdpi.com

Key analyses performed on the MD trajectory include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial docked position over the course of the simulation. A stable, low RMSD value suggests that the ligand remains tightly bound in its predicted pose and that the complex is stable. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible or rigid regions of the protein. Significant changes in the fluctuation of active site residues upon ligand binding can provide insights into the mechanism of action. nih.govmdpi.com

Interaction Analysis: Throughout the simulation, the persistence of key interactions (like hydrogen bonds) identified in the docking pose can be monitored. A stable interaction that is maintained for a high percentage of the simulation time reinforces its importance for binding affinity. mdpi.com

MD simulations thus serve to validate docking results and provide a more realistic representation of the molecular recognition process, guiding further optimization of the lead compound. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate specific structural features of a molecule with its biological activity. researchgate.net For derivatives of this compound, SAR studies involve synthesizing a series of analogs with systematic modifications and evaluating their effects on a particular biological endpoint.

Key structural aspects of the this compound scaffold that are typically explored in SAR studies include:

Substitution on the Quinoline Ring: The electronic and steric properties of substituents on the benzo part of the quinoline ring can dramatically influence activity. For example, introducing electron-withdrawing groups (e.g., -Cl, -CF3) or electron-donating groups (e.g., -OCH3, -CH3) at various positions can modulate the molecule's interaction with its target and affect its pharmacokinetic properties. nih.gov

The Acrylic Acid Moiety: The geometry and electronic nature of the acrylic acid side chain are often critical for activity. Studies might explore the importance of the double bond's E/Z configuration, the necessity of the carboxylic acid group for binding (e.g., via salt bridges), and the effect of replacing it with other acidic functional groups (bioisosteres).

The insights gained from SAR studies are crucial for building a comprehensive understanding of how structural modifications translate into changes in potency, selectivity, and other pharmacological properties, thereby guiding the design of more effective therapeutic agents. mdpi.com

Table 2: Summary of General SAR Findings for Quinoline-Based Compounds

| Structural Modification | General Observation on Biological Activity |

| Substitution at C4 of the quinoline ring | Often critical for activity; can influence interactions within the target's active site. mdpi.com |

| Substitution at C7 of the quinoline ring | Frequently modified with groups like chlorine, which can enhance antibacterial or anticancer activity. |

| Presence of a phenyl ring | Often required for potent activity in certain classes of quinoline antifungals. nih.gov |

| Hydrophilic vs. Lipophilic substituents | The balance is crucial; increased lipophilicity can improve potency up to a point, but overly hydrophilic groups may reduce activity. nih.gov |

Chemoinformatics and Machine Learning Approaches in Drug Design

Chemoinformatics applies computational and informational techniques to a broad range of chemical problems, particularly in drug discovery. nih.govnih.gov When combined with machine learning, it becomes a powerful tool for navigating the vast chemical space to identify and optimize novel drug candidates like derivatives of this compound. mdpi.commdpi.com

Machine learning algorithms are used to build predictive models based on large datasets of chemical structures and their associated biological or physicochemical properties. frontiersin.org This process, often referred to as Quantitative Structure-Activity Relationship (QSAR) modeling, involves two main steps:

Molecular Encoding: Chemical structures are converted into numerical descriptors or "fingerprints" that capture their key features, such as topology, electronic properties, and 3D shape. nih.gov

Model Building: A machine learning algorithm (e.g., Support Vector Machines, k-Nearest Neighbors, Random Forest) is trained on a dataset of encoded molecules and their known activities. The algorithm learns the mathematical relationship between the structural features and the observed activity. nih.govmdpi.com

Once validated, these QSAR models can be used to rapidly screen virtual libraries of thousands or millions of compounds, predicting their activity without the need for immediate synthesis and testing. This in silico screening helps prioritize the most promising candidates for further investigation. mdpi.com

A significant challenge in drug discovery is identifying the biological target(s) of a given compound. Chemoinformatics and machine learning offer valuable ligand-based approaches to this problem. nih.gov For a compound like this compound, target prediction models can be employed to generate hypotheses about its mechanism of action.

These models work by comparing the structural and physicochemical properties of the query molecule to large databases of compounds with known protein targets (e.g., ChEMBL). The underlying principle is the "similarity property principle," which states that structurally similar molecules are likely to have similar biological activities. nih.gov Machine learning models are trained to recognize the specific structural patterns and features associated with ligands that bind to particular protein families or individual targets. By inputting the fingerprint of this compound into these models, it is possible to obtain a ranked list of probable targets, which can then be validated experimentally.

For a compound to be a successful drug, it must not only be potent against its target but also possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov Predicting these properties early in the drug discovery process is crucial to reduce the high attrition rates of drug candidates. Chemoinformatics provides a suite of in silico models to estimate ADMET parameters before a compound is even synthesized. mdpi.com

These predictive models are typically built using machine learning techniques on large datasets of experimental ADMET data. nih.gov For this compound and its designed derivatives, numerous parameters can be calculated to assess their drug-likeness.

Table 3: Commonly Predicted ADMET Parameters for Drug Discovery

| Parameter | Description | Desired Range for Oral Drugs |

| Aqueous Solubility (logS) | Predicts the solubility of the compound in water. | > -4 |

| Caco-2 Permeability | An in vitro model for predicting human intestinal absorption. | High permeability is desirable. |

| Human Intestinal Absorption (HIA) | Predicts the percentage of the drug absorbed from the gut. | > 80% is considered high. |

| Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound can cross the BBB to act on the central nervous system. | Dependent on the therapeutic target. |

| CYP450 Inhibition | Predicts inhibition of key metabolic enzymes, which can lead to drug-drug interactions. | Non-inhibitor is preferred. |

| hERG Inhibition | Predicts blockage of the hERG potassium channel, which can lead to cardiotoxicity. | Non-inhibitor is highly desirable. |

| Toxicity | Models can predict various toxicities like mutagenicity or hepatotoxicity. | Low or no predicted toxicity. |

These computational predictions help guide the lead optimization process, allowing chemists to modify the structure of this compound derivatives to improve their ADMET profile alongside their potency. nih.govmdpi.com

Biological Activities and Molecular Mechanisms

Anticancer Activity

The quinoline (B57606) nucleus, often found in a variety of anticancer agents, serves as a key pharmacophore. nih.govmdpi.com When functionalized with an acrylic acid moiety at the 3-position, the resulting scaffold exhibits notable anticancer properties. nih.govresearchgate.net These properties are attributed to a range of biological effects, including the inhibition of cell growth, induction of programmed cell death, and interference with crucial enzymatic activities within cancer cells. nih.gov The conjugation of quinolines with other chemical motifs has been a promising strategy in the development of potential anticancer agents. nih.gov

Inhibition of Cell Proliferation and Cytotoxic Effects

Derivatives of 3-(Quinolin-3-yl)acrylic acid have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. These compounds effectively inhibit cell proliferation, a cornerstone of cancer development. For instance, certain acrylic acid derivatives bearing a quinolinone moiety have shown potent cytotoxic activity against human colon (HCT-116), liver (HepG2), and breast (MCF-7) cancer cell lines. nih.gov Similarly, N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, which are structurally related, exhibited potent cytotoxicity against MCF-7 cells. nih.gov The cytotoxic potential of quinoline derivatives can be influenced by the specific functional groups attached to the core structure. brieflands.com

| Compound Type | Cell Line | Activity | Reference |

|---|---|---|---|

| Acrylic acid derivatives with quinolinone | HCT-116 (Colon) | Potent cytotoxicity | nih.gov |

| Acrylic acid derivatives with quinolinone | MCF-7 (Breast) | Cytotoxic activity | nih.gov |

| Acrylic acid derivatives with quinolinone | HepG2 (Liver) | Cytotoxic activity | nih.gov |

| N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivative (9e) | MCF-7 (Breast) | IC50: 1.32 µM | nih.gov |

| 3-(4-Chlorophenyl)acrylic acid derivative (4b) | MDA-MB-231 (Breast) | Evaluated for cytotoxicity | acs.org |

Apoptosis Induction and Programmed Cell Death Pathways

A key mechanism underlying the anticancer activity of this compound derivatives is the induction of apoptosis, or programmed cell death. This process is essential for eliminating malignant cells. Studies have shown that acrylic acid derivatives bearing the quinolinone structure can trigger cellular apoptosis in cancer cells. nih.gov The induction of apoptosis is often the result of disrupting critical cellular pathways. For example, quinoline 3-sulfonamides, by inhibiting lactate (B86563) dehydrogenase A, can lead to profound metabolic changes that promote apoptosis in carcinoma cells. nih.govresearchgate.net The apoptotic process can be initiated through various signaling cascades, and some quinoline derivatives have been shown to induce apoptosis by causing cell cycle arrest. researchgate.netmedchemexpress.com

Cell Cycle Arrest Mechanisms

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulation of the cell cycle, leading to uncontrolled proliferation. Certain this compound derivatives can interfere with this process by inducing cell cycle arrest, thereby halting cell division. DNA flow cytometry analysis has revealed that specific acrylic acid derivatives with a quinolinone moiety cause cell cycle arrest at the G1 phase. nih.gov This arrest prevents the cell from entering the S phase (DNA synthesis), effectively stopping its proliferation. Cell cycle arrest is often a precursor to apoptosis, and compounds that can induce both processes are considered promising anticancer candidates. researchgate.netnih.govnih.gov For example, a synthesized quinoline-2-carboxylic acid aryl ester was found to induce cell cycle arrest at the S phase, which contributed to its cytotoxic effect on prostate cancer cells. medchemexpress.com

Molecular Targets and Signaling Pathways

The anticancer effects of this compound and its derivatives are mediated through their interaction with specific molecular targets and the modulation of key signaling pathways involved in tumorigenesis.

These compounds have been found to inhibit a variety of enzymes that are crucial for the survival and growth of cancer cells.